Cas no 2228935-47-3 (1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one)

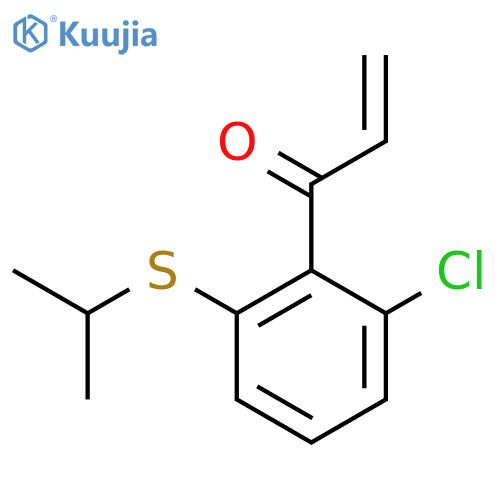

2228935-47-3 structure

商品名:1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one

1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one

- 2228935-47-3

- 1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one

- EN300-1997232

-

- インチ: 1S/C12H13ClOS/c1-4-10(14)12-9(13)6-5-7-11(12)15-8(2)3/h4-8H,1H2,2-3H3

- InChIKey: ATWWSOHJRLEOSN-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1C(C=C)=O)SC(C)C

計算された属性

- せいみつぶんしりょう: 240.0375639g/mol

- どういたいしつりょう: 240.0375639g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 42.4Ų

1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1997232-0.25g |

1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |

2228935-47-3 | 0.25g |

$1065.0 | 2023-09-16 | ||

| Enamine | EN300-1997232-0.5g |

1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |

2228935-47-3 | 0.5g |

$1111.0 | 2023-09-16 | ||

| Enamine | EN300-1997232-5.0g |

1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |

2228935-47-3 | 5g |

$3355.0 | 2023-06-02 | ||

| Enamine | EN300-1997232-0.05g |

1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |

2228935-47-3 | 0.05g |

$972.0 | 2023-09-16 | ||

| Enamine | EN300-1997232-0.1g |

1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |

2228935-47-3 | 0.1g |

$1019.0 | 2023-09-16 | ||

| Enamine | EN300-1997232-1.0g |

1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |

2228935-47-3 | 1g |

$1157.0 | 2023-06-02 | ||

| Enamine | EN300-1997232-10.0g |

1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |

2228935-47-3 | 10g |

$4974.0 | 2023-06-02 | ||

| Enamine | EN300-1997232-5g |

1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |

2228935-47-3 | 5g |

$3355.0 | 2023-09-16 | ||

| Enamine | EN300-1997232-10g |

1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |

2228935-47-3 | 10g |

$4974.0 | 2023-09-16 | ||

| Enamine | EN300-1997232-2.5g |

1-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]prop-2-en-1-one |

2228935-47-3 | 2.5g |

$2268.0 | 2023-09-16 |

1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

2228935-47-3 (1-2-chloro-6-(propan-2-ylsulfanyl)phenylprop-2-en-1-one) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬